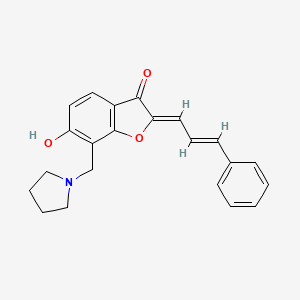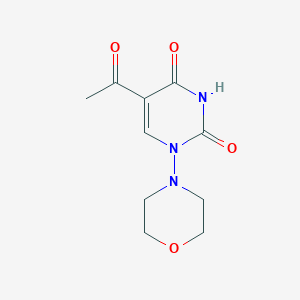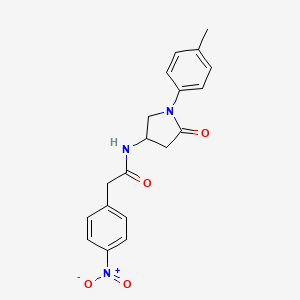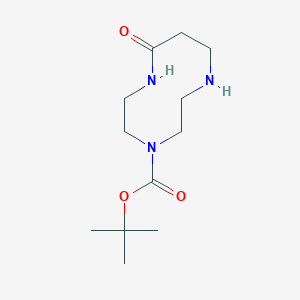
3-(Bromomethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)pyrrolidine hydrochloride, also known as BMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMH is a halogenated pyrrolidine derivative that contains a bromine atom attached to a pyrrolidine ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
3-(Bromomethyl)pyrrolidine hydrochloride has been shown to act as an alkylating agent, which means it can covalently bind to proteins and nucleic acids. This mechanism of action has been exploited in the development of drugs that target DNA and proteins in cancer cells. 3-(Bromomethyl)pyrrolidine hydrochloride has also been shown to inhibit the activity of enzymes involved in the biosynthesis of neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
3-(Bromomethyl)pyrrolidine hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Bromomethyl)pyrrolidine hydrochloride can induce DNA damage and apoptosis in cancer cells. 3-(Bromomethyl)pyrrolidine hydrochloride has also been shown to inhibit the uptake of dopamine and norepinephrine in the brain, which may have implications for the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
3-(Bromomethyl)pyrrolidine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. 3-(Bromomethyl)pyrrolidine hydrochloride is also stable under normal laboratory conditions and has a long shelf life. However, 3-(Bromomethyl)pyrrolidine hydrochloride can be toxic and must be handled with care. The compound can also be difficult to purify due to its high melting point.
Future Directions
There are several future directions for research on 3-(Bromomethyl)pyrrolidine hydrochloride. One area of interest is the development of 3-(Bromomethyl)pyrrolidine hydrochloride-based radioligands for imaging the dopamine transporter in the brain. Another area of interest is the development of 3-(Bromomethyl)pyrrolidine hydrochloride-based drugs for the treatment of cancer and psychiatric disorders. Further studies are also needed to investigate the potential toxic effects of 3-(Bromomethyl)pyrrolidine hydrochloride and to develop safer methods for handling the compound.
Conclusion:
In conclusion, 3-(Bromomethyl)pyrrolidine hydrochloride is a halogenated pyrrolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 3-(Bromomethyl)pyrrolidine hydrochloride can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of 3-(Bromomethyl)pyrrolidine hydrochloride and to develop safer methods for handling the compound.
Synthesis Methods
3-(Bromomethyl)pyrrolidine hydrochloride can be synthesized using various methods, including the reaction of pyrrolidine with bromoacetaldehyde diethyl acetal in the presence of hydrochloric acid. The reaction yields 3-(Bromomethyl)pyrrolidine hydrochloride hydrochloride as a white crystalline solid. Another method involves the reaction of pyrrolidine with 1,3-dibromopropane in the presence of sodium hydride, followed by treatment with hydrochloric acid to yield 3-(Bromomethyl)pyrrolidine hydrochloride hydrochloride.
Scientific Research Applications
3-(Bromomethyl)pyrrolidine hydrochloride has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3-(Bromomethyl)pyrrolidine hydrochloride has been investigated as a precursor for the synthesis of various drugs, including antipsychotic agents and anti-tumor agents. 3-(Bromomethyl)pyrrolidine hydrochloride has also been studied for its potential as a radioligand for imaging the dopamine transporter in the brain.
properties
IUPAC Name |
3-(bromomethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVUOQZPAYOEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CBr.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)
![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)


![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)



![(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B2540394.png)

![2-Bromo-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2540396.png)
![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)